Welcome to the BenchChem Online Store!
molecular formula C7H8N4O B8499139 [(2-Methoxy-3-pyridyl)methyl]azide

[(2-Methoxy-3-pyridyl)methyl]azide

Cat. No. B8499139
M. Wt: 164.16 g/mol
InChI Key: YXXJBPOTNCNSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06884821B1

Procedure details

9.5 g of [(2-methoxy-3-pyridyl)methyl]azide was dissolved in 100 ml ethyl acetate, and 13 g of tertiary butyl dicarbonate and 3 g of 10% palladium-carbon were added, and the mixture was stirred at room temperature for 3 hours in a hydrogen atmosphere. The reaction mixture was filtered through Celite, and the filtrate was concentrated, and the residue was purified by silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (5:1→44:1), 6.84 g of tertiary butyl N-[(2-methoxy-3-pyridyl)methyl]carbamate was obtained. 2.916 g of this crude product was dissolved in 30 ml acetonitrile, and 2.19 g of N-bromosuccimide was added. After stirring at room temperature for 3 days, the solvent was evaporated and the residue was dissolved in ethyl acetate. The organic layer was successively washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evapoarated. The residue was washed with a mixed solvent of diethyl ether, ethyl acetate and hexane, to give 1.185 g of N-[(5-bromo-2-methoxy-3-pyridyl)methyl]carbamate.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tertiary butyl dicarbonate
Quantity
13 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9][N:10]=[N+]=[N-])=[CH:7][CH:6]=[CH:5][N:4]=1.[C:13](OC([O-])=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[H][H]>C(OCC)(=O)C.[C].[Pd]>[CH3:1][O:2][C:3]1[C:8]([CH2:9][NH:10][C:13](=[O:14])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
COC1=NC=CC=C1CN=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
tertiary butyl dicarbonate
Quantity
13 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
from fractions eluted with hexane-ethyl acetate (5:1→44:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.